ethyl 4-[(4-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate
Description
This compound is a heterocyclic derivative featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a furan-2-yl group at position 2 and a hydroxyl group at position 4. The central methyl group bridges the 4-fluorophenyl moiety and the triazolo-thiazole system, while the piperazine ring is functionalized with an ethyl carboxylate ester at position 1.
Properties
IUPAC Name |
ethyl 4-[(4-fluorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O4S/c1-2-31-22(30)27-11-9-26(10-12-27)17(14-5-7-15(23)8-6-14)18-20(29)28-21(33-18)24-19(25-28)16-4-3-13-32-16/h3-8,13,17,29H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJGXPKQOYDHSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-[(4-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate involves multiple steps, typically starting with the preparation of the triazolo-thiazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts .
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Ethyl 4-[(4-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, DMF), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Activities
Recent research indicates that derivatives of triazole and thiazole compounds exhibit a variety of biological activities. The compound has been studied for several pharmacological effects:
- Antimicrobial Activity : Triazole derivatives are known for their effectiveness against a range of bacterial and fungal pathogens. Studies have shown that compounds containing the triazole moiety can inhibit the growth of resistant strains of bacteria and fungi, making them valuable in treating infections .
- Anticancer Properties : Ethyl 4-[(4-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate has been evaluated for its cytotoxic effects on various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated potential as anti-inflammatory agents by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .
Synthetic Methodologies
The synthesis of this compound involves several key steps:
- Formation of the Triazole Ring : The initial step typically involves the condensation of appropriate precursors to form the triazole ring. This can be achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds .
- Thiazole Integration : Subsequent reactions introduce the thiazole moiety. This is often done through nucleophilic substitution or cyclization reactions with thioketones or thioamides .
- Piperazine Derivation : The piperazine ring is introduced through alkylation reactions where piperazine is reacted with alkyl halides or carboxylic acid derivatives to yield the final product .
Case Studies
Several studies have documented the efficacy of similar compounds in various applications:
- Case Study 1 : A derivative closely related to this compound was tested against multi-drug resistant bacterial strains. Results indicated significant antibacterial activity with minimal cytotoxicity to human cells .
- Case Study 2 : In another study focusing on anticancer properties, a similar compound demonstrated selective cytotoxicity towards breast cancer cells while sparing normal fibroblasts. The mechanism involved induction of cell cycle arrest and apoptosis .
Mechanism of Action
The mechanism of action of ethyl 4-[(4-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s unique structure allows it to interact with various biological targets, including receptors and enzymes, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogous Compounds
Key Observations :
- The position of fluorine on the phenyl ring (3- vs. 4-) in analogues like may influence electronic properties and binding interactions.
- The piperazine-carboxylate moiety is conserved across multiple derivatives (e.g., ), suggesting its role in solubility or target engagement.
Heterocyclic Core Modifications
The target compound’s fused triazolo-thiazole system is distinct from simpler thiazole or pyrazole cores in analogues. For example:
- describes thiazole-pyrazole-triazole hybrids with three fused rings, demonstrating enhanced planarity compared to the target compound’s bicyclic system .
- ’s 1,2,4-triazole-pyrazine derivative lacks the thiazole component but retains fluorophenyl and piperazine motifs, highlighting the trade-off between rigidity and synthetic accessibility .
Biological Activity
Ethyl 4-[(4-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate is a complex compound that incorporates various pharmacophores known for their biological activities. This article explores the biological activity of this compound through a review of relevant literature, focusing on its potential therapeutic applications.
Structural Overview
The compound features several key structural elements:
- Piperazine moiety : Common in many pharmaceuticals for its activity as a central nervous system agent.
- Thiazole and triazole rings : Known for their diverse biological activities including antimicrobial and anticancer properties.
- Furan ring : Associated with anti-inflammatory and antioxidant activities.
1. Antitumor Activity
Research indicates that compounds with thiazole and triazole components exhibit significant antitumor properties. For instance, derivatives of triazoles have shown promising results in inhibiting cancer cell proliferation:
- IC50 Values : Various studies report IC50 values in the low micromolar range against different cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) cells. For example, compounds similar to those derived from triazoles have demonstrated IC50 values of approximately 6.2 μM and 27.3 μM respectively against these cell lines .
2. Antimicrobial Properties
Compounds containing thiazole and triazole structures are also noted for their antimicrobial activities. The presence of electron-donating groups in the phenyl ring enhances this activity:
- Mechanism : The thiazole ring's ability to interact with microbial enzymes is crucial for its antimicrobial efficacy. Studies show that modifications to the thiazole structure can lead to increased potency against various bacterial strains .
3. Anti-inflammatory Effects
The furan moiety contributes to the anti-inflammatory potential of the compound:
- Studies : Research has demonstrated that furan-containing compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound:
- Key Modifications : Substituents on the piperazine and phenyl rings significantly influence activity. For example, introducing halogen atoms or alkyl groups can enhance binding affinity to target proteins involved in tumor growth or microbial resistance .
Case Studies
Several studies highlight the potential applications of compounds similar to this compound:
Q & A
Q. What are the key steps in synthesizing this compound, and how can structural impurities be minimized?
The synthesis involves multi-step reactions, including cyclization of hydrazine derivatives (e.g., 1,2,4-triazole precursors) and coupling with furan-thiazole intermediates. A critical step is the formation of the triazolo[3,2-b]thiazole core via cyclocondensation using phosphorus oxychloride (POCl₃) under reflux conditions . To minimize impurities, employ gradient recrystallization and monitor reaction progress using thin-layer chromatography (TLC) with UV visualization. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .
Q. Which spectroscopic methods are most reliable for confirming the compound’s structure?
- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., furan protons at δ 6.3–7.5 ppm, piperazine methylene at δ 3.0–3.5 ppm) .
- IR Spectroscopy : Identify hydroxyl (3200–3400 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and purity (>95% by HPLC with C18 columns, acetonitrile/water mobile phase) .
Q. How can solubility and stability be evaluated for in vitro assays?
Use the shake-flask method in DMSO/PBS (1:9 v/v) to determine solubility. For stability, conduct accelerated degradation studies under varying pH (2–9), temperature (4–40°C), and light exposure. Monitor decomposition via HPLC at 24/48/72-hour intervals .
Advanced Research Questions
Q. What computational strategies can predict bioactivity and guide target identification?
Perform molecular docking against fungal targets (e.g., 14-α-demethylase lanosterol, PDB:3LD6) using AutoDock Vina. Optimize ligand parameters with Gaussian09 (DFT/B3LYP/6-31G**) to calculate electrostatic potential maps and HOMO-LUMO gaps . Validate predictions with in vitro antifungal assays (MIC against Candida albicans) .
Q. How can reaction yields be optimized using heuristic algorithms?
Apply Bayesian optimization to screen variables (temperature, catalyst loading, solvent ratio). For example, a 3-factor Doehlert design can map the response surface for POCl₃-mediated cyclization, achieving >80% yield at 110°C with 1.5 eq. POCl₃ and 1:3 DMF/toluene .
Q. How should contradictory spectral or bioactivity data be resolved?
Q. What strategies enable selective functionalization of the piperazine moiety?
Use Boc-protected piperazine intermediates to block undesired sites. For carboxylate modification, employ Mitsunobu conditions (DIAD, PPh₃) with primary alcohols or SN2 displacement with alkyl halides .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
